molecular formula C9H14N4O B1441824 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 959430-09-2

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No.: B1441824
CAS No.: 959430-09-2
M. Wt: 194.23 g/mol
InChI Key: HFEWCJHLJIOTBV-UHFFFAOYSA-N
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Description

“3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” is a chemical compound . It is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H14N4O . The InChI code for this compound is 1S/C9H14N4O/c10-7-5-13 (6-3-1-2-4-6)12-8 (7)9 (11)14/h5-6H,1-4,10H2, (H2,11,14) .

Scientific Research Applications

Antitumor Activities

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide and its derivatives have been extensively studied for their antitumor activities. For instance, compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides displayed significant in vitro antitumor activities against various human cancer cell lines, underscoring the potential of these compounds in cancer treatment (Hafez et al., 2013). Another study synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated them for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further indicating the relevance of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Synthetic Methodology Advancements

Advancements in synthetic methodologies involving 3-amino-1H-pyrazole-4-carboxamide have also been noted. For instance, microwave-assisted synthesis of new substituted pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide was studied, providing insights into more efficient synthesis methods (Sun Da-gui, 2011).

Antibacterial Activity

Some derivatives of 3-amino-1H-pyrazole-4-carboxamide have shown promising results in antibacterial applications. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives exhibited potential as antimicrobial agents, particularly against strains of Staphylococcus aureus (Pitucha et al., 2011).

Enzyme Inhibition for Cancer Therapy

Compounds based on 1-H-pyrazole-3-carboxamide have been reported to target histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showing potent antiproliferative activities and presenting a promising strategy for cancer therapy (Cheng, Yun, Ullah, & Yuan, 2020).

Environmental and Biological Sample Analysis

The compound has also been used in the development of a Cr3+ ion-selective electrode, indicating its utility in environmental and biological sample analysis. This application is significant for monitoring chromium levels in various samples (Zamani et al., 2009).

Biochemical Analysis

Biochemical Properties

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence the activity of these proteins, thereby affecting various biochemical pathways . Additionally, this compound can bind to specific receptors on cell surfaces, initiating a cascade of intracellular events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it may exhibit toxic effects, such as liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWCJHLJIOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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